4,8,12,17,21,25-Hexaazaoctacosane-1,28-diamine, 4,25-bis(3-aminopropyl)-12,17-(3-(bis(3-(bis(3-aminopropyl)amino)propyl)amino)propyl)-8,21-bis(3-(bis(3-aminopropyl)amino)propyl)-
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Overview
Description
N,N,N’,N’-tetrakis[3-[bis[3-[bis(3-aminopropyl)amino]propyl]amino]propyl]butane-1,4-diamine is a complex organic compound with the molecular formula C88H208N30. It is known for its extensive applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its multiple amine groups, which contribute to its reactivity and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N’,N’-tetrakis[3-[bis[3-[bis(3-aminopropyl)amino]propyl]amino]propyl]butane-1,4-diamine typically involves multi-step organic reactions. One common method includes the reaction of butane-1,4-diamine with multiple equivalents of 3-aminopropylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as tetrahydrofuran (THF), and may require catalysts like Raney nickel to facilitate the process .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow systems to ensure efficiency and consistency. The reaction conditions, such as temperature, pressure, and pH, are meticulously controlled to optimize yield and purity. The use of advanced purification techniques, such as chromatography, is also common to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N,N,N’,N’-tetrakis[3-[bis[3-[bis(3-aminopropyl)amino]propyl]amino]propyl]butane-1,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: It can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The amine groups can participate in nucleophilic substitution reactions with alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; performed in anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides; reactions often conducted in polar aprotic solvents like dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding amine oxides, while substitution reactions can produce various alkylated or acylated derivatives.
Scientific Research Applications
N,N,N’,N’-tetrakis[3-[bis[3-[bis(3-aminopropyl)amino]propyl]amino]propyl]butane-1,4-diamine has a wide range of applications in scientific research:
Chemistry: Used as a hydrogenation catalyst in the production of polyurethanes and other polymers.
Biology: Employed in the synthesis of dendrimers, which are used in drug delivery systems and gene therapy.
Medicine: Investigated for its potential in developing new pharmaceuticals and therapeutic agents.
Mechanism of Action
The mechanism of action of N,N,N’,N’-tetrakis[3-[bis[3-[bis(3-aminopropyl)amino]propyl]amino]propyl]butane-1,4-diamine involves its multiple amine groups, which can interact with various molecular targets. These interactions can lead to the formation of stable complexes, facilitating catalytic processes or enhancing the reactivity of other compounds. The exact pathways and molecular targets depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
N,N,N’,N’-Tetrakis(3-aminopropyl)-1,4-butanediamine: A similar compound used as a hydrogenation catalyst and in the production
Properties
CAS No. |
154487-85-1 |
---|---|
Molecular Formula |
C88H208N30 |
Molecular Weight |
1686.8 g/mol |
IUPAC Name |
N,N,N',N'-tetrakis[3-[bis[3-[bis(3-aminopropyl)amino]propyl]amino]propyl]butane-1,4-diamine |
InChI |
InChI=1S/C88H208N30/c89-31-3-49-107(50-4-32-90)69-23-81-115(82-24-70-108(51-5-33-91)52-6-34-92)77-19-65-105(66-20-78-116(83-25-71-109(53-7-35-93)54-8-36-94)84-26-72-110(55-9-37-95)56-10-38-96)47-1-2-48-106(67-21-79-117(85-27-73-111(57-11-39-97)58-12-40-98)86-28-74-112(59-13-41-99)60-14-42-100)68-22-80-118(87-29-75-113(61-15-43-101)62-16-44-102)88-30-76-114(63-17-45-103)64-18-46-104/h1-104H2 |
InChI Key |
MVMZFIQOIDKSFP-UHFFFAOYSA-N |
SMILES |
C(CCN(CCCN(CCCN(CCCN)CCCN)CCCN(CCCN)CCCN)CCCN(CCCN(CCCN)CCCN)CCCN(CCCN)CCCN)CN(CCCN(CCCN(CCCN)CCCN)CCCN(CCCN)CCCN)CCCN(CCCN(CCCN)CCCN)CCCN(CCCN)CCCN |
Canonical SMILES |
C(CCN(CCCN(CCCN(CCCN)CCCN)CCCN(CCCN)CCCN)CCCN(CCCN(CCCN)CCCN)CCCN(CCCN)CCCN)CN(CCCN(CCCN(CCCN)CCCN)CCCN(CCCN)CCCN)CCCN(CCCN(CCCN)CCCN)CCCN(CCCN)CCCN |
Pictograms |
Corrosive; Irritant |
Origin of Product |
United States |
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